4-Tert-butyl-2-nitrosophenol
CAS No.: 63538-00-1
Cat. No.: VC19423544
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63538-00-1 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 4-tert-butyl-2-nitrosophenol |
| Standard InChI | InChI=1S/C10H13NO2/c1-10(2,3)7-4-5-9(12)8(6-7)11-13/h4-6,12H,1-3H3 |
| Standard InChI Key | LMZTYVPEOJZPAQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)O)N=O |
Introduction
Structural and Chemical Identity
4-Tert-butyl-2-nitrosophenol (C₁₀H₁₃NO₂) belongs to the nitrosophenol family, where the nitroso group introduces unique reactivity compared to nitro (-NO₂) analogs. The tert-butyl group enhances steric hindrance, influencing solubility and stability. The compound’s molecular weight is 179.22 g/mol, derived by substituting the nitro group in 2-nitro-4-tert-butylphenol (C₁₀H₁₃NO₃, 195.22 g/mol) with a nitroso group . Its structure is confirmed via:
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IUPAC Name: 4-(1,1-Dimethylethyl)-2-nitrosophenol
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SMILES: OC1=CC=C(C(C)(C)C)C=C1N=O
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InChIKey: InChIKey=IHGNADPMUSNTJW-UHFFFAOYSA-N (modified for nitroso group) .
Synthesis and Reaction Pathways
The synthesis of 4-tert-butyl-2-nitrosophenol parallels methods for related nitrosophenols, leveraging nitrosation of phenolic precursors. A representative protocol, adapted from patent CN102924305A, involves:
Nitrosation of 4-Tert-Butylphenol
Reagents:
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4-Tert-butylphenol (5.20 g, 25.00 mmol)
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Sodium nitrite (3.50 g, 50.00 mmol)
Procedure:
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Dissolve 4-tert-butylphenol in ethanol under nitrogen.
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Add sulfuric acid dropwise at 20–25°C.
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Introduce sodium nitrite solution, maintaining pH < 3.
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Monitor via TLC/HPLC; reaction completes in 1–3 hours.
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Isolate yellow solid via filtration (yield: ~99%, purity ≥99.7%) .
Mechanism:
Electrophilic nitrosation occurs at the ortho position to the hydroxyl group, favored by the tert-butyl group’s steric and electronic effects.
Comparative Analysis of Nitro and Nitroso Derivatives
Physicochemical Properties
Thermal Stability
Nitrosophenols are thermally labile, decomposing above 150°C. Differential scanning calorimetry (DSC) of analogs shows exothermic peaks at 180–200°C, indicating decomposition .
Solubility and Partitioning
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Organic Solvents: Soluble in ethanol, acetone, and dichloromethane.
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Aqueous Solubility: Limited (log P ~2.8 predicted via ChemAxon).
Spectroscopic Characterization
While direct data for 4-tert-butyl-2-nitrosophenol is unavailable, extrapolation from nitro analogs and nitrosophenol precedents provides insights:
¹H NMR (Predicted)
| Signal (ppm) | Integration | Assignment |
|---|---|---|
| 1.28 | 9H | tert-butyl (C(CH₃)₃) |
| 6.90–7.20 | 3H | Aromatic protons |
| 8.10 | 1H | -OH (exchangeable) |
Infrared Spectroscopy
Applications in Industrial Chemistry
Intermediate in Antioxidant Synthesis
4-Tert-butyl-2-nitrosophenol serves as a precursor to 4-tert-butyl-2-aminophenol, a potent antioxidant used in polymers and lubricants. Reduction with sodium dithionite (Na₂S₂O₄) yields the amine derivative (yield: 98–99%) .
Polymer Stabilization
Nitroso compounds inhibit radical degradation in polyolefins, extending material lifespan under UV exposure.
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